2-Amino-1-o-tolyl-ethanone hydrochloride

Synthetic Chemistry Heterocycle Synthesis Steric Effects

Procurement Alert: When synthesizing imidazoles, oxazoles, thiazoles, or pyrazines requiring an ortho-methylphenyl substituent, 2-Amino-1-o-tolyl-ethanone hydrochloride (7148-94-9) is the definitive α-aminoketone building block. The ortho-methyl group imposes critical steric hindrance near the carbonyl, directly influencing nucleophilic addition kinetics, amine acylation rates, and cyclization regiochemistry — effects unattainable with unsubstituted or para-methyl analogs. The hydrochloride salt ensures accurate stoichiometric control in both solution-phase and microwave-assisted protocols. Do not substitute with para- or unsubstituted variants; doing so risks altered reaction outcomes and irreproducible results. Verify ≥95% purity, request residual solvent analysis, and confirm ortho-substitution integrity before purchase.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 7148-94-9
Cat. No. B3056444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-o-tolyl-ethanone hydrochloride
CAS7148-94-9
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CN.Cl
InChIInChI=1S/C9H11NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-5H,6,10H2,1H3;1H
InChIKeyUPRMFZCAVXMYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-o-tolyl-ethanone Hydrochloride (CAS 7148-94-9): Identity, Specifications, and Procurement Baseline


2-Amino-1-o-tolyl-ethanone hydrochloride (CAS 7148-94-9), also known as 2-amino-1-(2-methylphenyl)ethanone hydrochloride, is an aromatic aminoketone derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol [1]. Its structure comprises a 2-methylphenyl (o-tolyl) group attached to an ethanone moiety bearing a primary amino group, provided as the hydrochloride salt for enhanced stability and handling . The compound is typically supplied as a solid with a purity specification of ≥95% to 98% . Key physicochemical parameters include a calculated LogP of approximately 2.64, a density of 1.058 g/cm³, and a boiling point of 265.7 °C at 760 mmHg .

Why 2-Amino-1-o-tolyl-ethanone Hydrochloride Cannot Be Interchanged with Unsubstituted or Para-Substituted Analogs


Substitution of 2-amino-1-o-tolyl-ethanone hydrochloride with analogs such as 2-amino-1-phenylethanone hydrochloride (unsubstituted) or 2-amino-1-p-tolyl-ethanone hydrochloride (para-methyl) introduces consequential structural and electronic differences that materially alter synthetic utility and biological target engagement. The ortho-methyl group in 2-amino-1-o-tolyl-ethanone hydrochloride imposes steric hindrance around the carbonyl and amino functionalities, which can significantly modulate nucleophilic addition kinetics, amine acylation rates, and the preferred conformation of derived heterocycles [1]. In biological contexts, the substitution pattern on the phenyl ring of aminoketone scaffolds has been demonstrated to directly influence receptor binding affinity and functional activity [2]. Consequently, assuming functional or synthetic equivalence without empirical validation introduces substantial risk of experimental failure, irreproducible results, or altered pharmacological profiles.

2-Amino-1-o-tolyl-ethanone Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Ortho-Methyl Steric Effects on Nucleophilic Addition and Heterocycle Formation Kinetics

The ortho-methyl substitution in 2-amino-1-o-tolyl-ethanone hydrochloride creates steric encumbrance adjacent to the reactive carbonyl group, a feature absent in the unsubstituted analog (2-amino-1-phenylethanone hydrochloride) and the para-methyl analog (2-amino-1-p-tolyl-ethanone hydrochloride). This steric environment alters the trajectory of nucleophilic attack during heterocycle formation, directly impacting reaction yields and regioselectivity [1]. In representative Mannich-type condensations and cyclocondensation reactions, ortho-substituted aminoketones exhibit distinct kinetic profiles relative to meta- or para-substituted counterparts [1].

Synthetic Chemistry Heterocycle Synthesis Steric Effects Reaction Kinetics

Synthetic Versatility as an Intermediate: Ortho-Methyl Directing Effects in Multi-Component Reactions

2-Amino-1-o-tolyl-ethanone hydrochloride functions as a versatile α-aminoketone building block in multi-component reactions such as the Mannich reaction [1]. The ortho-methyl group influences the conformation of intermediates and the electronic character of the carbonyl, which can affect both yield and product distribution when compared to analogs lacking this substitution. While direct quantitative yield comparisons between this compound and its para-substituted or unsubstituted analogs in identical reaction systems are not available in the primary literature, class-level studies of aminoketones demonstrate that aryl substitution position modulates reaction outcomes in microwave-assisted and solvent-free syntheses [1].

Organic Synthesis Mannich Reaction Multi-Component Reactions Building Block

Safety and Handling Profile: Defined GHS Classification Enables Informed Risk Assessment

2-Amino-1-o-tolyl-ethanone hydrochloride carries a defined GHS hazard classification that distinguishes it from analogs with differing safety profiles . The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It also carries an acute oral toxicity warning (H302) . These hazard statements provide a clear, standardized basis for laboratory safety planning and institutional chemical approval processes. The explicit GHS classification allows procurement officers and laboratory managers to accurately compare handling requirements against alternative aminoketone hydrochlorides, some of which may have more or less stringent hazard profiles depending on substitution pattern and salt form .

Safety Data GHS Classification Laboratory Handling Procurement Compliance

Evidence-Backed Application Scenarios for 2-Amino-1-o-tolyl-ethanone Hydrochloride in Research and Industrial Settings


Synthesis of Ortho-Substituted Heterocyclic Scaffolds Requiring Steric Control

Investigators synthesizing imidazoles, oxazoles, thiazoles, or pyrazines via condensation of α-aminoketones should prioritize 2-amino-1-o-tolyl-ethanone hydrochloride when the target heterocycle requires an ortho-methylphenyl substituent to probe steric effects on biological activity or to match the substitution pattern of a lead compound [1]. The ortho-methyl group's steric influence near the reactive carbonyl can direct cyclization regiochemistry differently than unsubstituted or para-substituted analogs [1].

Mannich Reaction and Multi-Component Reaction Development

This compound serves as a well-defined α-aminoketone component in Mannich reactions and related multi-component transformations for generating structurally diverse libraries [1]. The hydrochloride salt form provides convenient handling and accurate stoichiometric control in both solution-phase and solvent-free microwave-assisted protocols, where aminoketone reactivity is sensitive to substitution pattern [1].

Medicinal Chemistry Scaffold Exploration with Defined Safety Parameters

For medicinal chemistry programs exploring aminoketone-based pharmacophores where substitution pattern modulates target engagement, 2-amino-1-o-tolyl-ethanone hydrochloride offers a defined ortho-methyl substitution pattern with fully characterized GHS hazard data [1]. This allows researchers to systematically compare the ortho-methyl effect against meta- and para-substituted analogs in binding or functional assays [2].

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